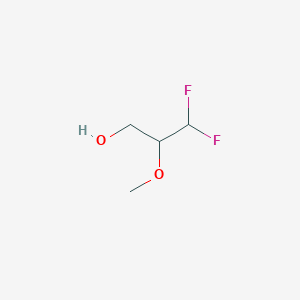
1-(4-Isopropylpyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isopropylpyridin-3-yl)ethanol is an organic compound belonging to the class of alcohols It features a pyridine ring substituted with an isopropyl group at the 4-position and an ethanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylpyridin-3-yl)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-isopropylpyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 1-(4-isopropylpyridin-3-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(4-Isopropylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-isopropylpyridin-3-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 1-(4-Isopropylpyridin-3-yl)ethanone.
Reduction: 1-(4-Isopropylpyridin-3-yl)ethane.
Substitution: 1-(4-Isopropylpyridin-3-yl)ethyl chloride or bromide.
科学研究应用
1-(4-Isopropylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 1-(4-Isopropylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and microbial growth.
相似化合物的比较
1-(4-Isopropylpyridin-3-yl)ethanol can be compared with other similar compounds such as:
1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Ethylpyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of an isopropyl group.
1-(4-Propylpyridin-3-yl)ethanol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
1-(4-propan-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-5-11-6-10(9)8(3)12/h4-8,12H,1-3H3 |
InChI 键 |
SUGPEWODDCLYQN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=NC=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)





![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)


![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)

